4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride
Overview
Description
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is an organic compound with the molecular formula C8H7BrClNO It is a derivative of benzene, featuring a bromine atom, a hydroxyl group, a methyl group, and a carbonimidoyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-bromo-3-methylbenzene-1-carbonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, or reduced to form amines.
Hydrolysis: The carbonimidoyl chloride group can undergo hydrolysis to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include amines.
Hydrolysis: Products include carboxylic acids.
Scientific Research Applications
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzene-1-carbonitrile: Similar structure but lacks the hydroxyl and carbonimidoyl chloride groups.
4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride: Similar structure but lacks the methyl group.
4-Chloro-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, hydroxyl group, methyl group, and carbonimidoyl chloride group allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(1E)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGZOCWBTVDMO-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N\O)/Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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